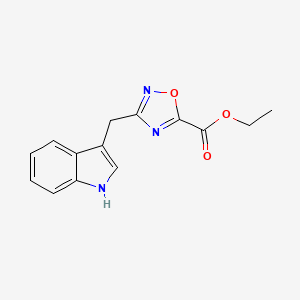

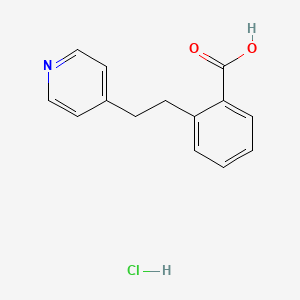

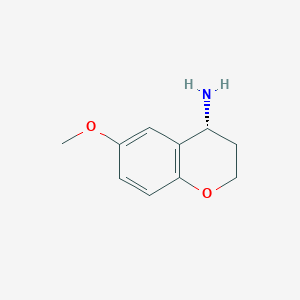

![molecular formula C7H8N4O3 B1388412 N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide CAS No. 1135282-99-3](/img/structure/B1388412.png)

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide

描述

“N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” is a chemical compound with the linear formula C7H8N4O3 . It has a molecular weight of 196.16 g/mol. This product is intended for research use only.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines affords a range of mono- and bis-amides .Molecular Structure Analysis

The molecular structure of “N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” is represented by the linear formula C7H8N4O3 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups .Physical And Chemical Properties Analysis

“N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” has a molecular weight of 196.16 g/mol. More detailed physical and chemical properties are not provided in the available resources.科学研究应用

Pharmaceuticals Synthesis

Recent research has enabled the synthesis of novel substances that carry an N-hydroxy modification, a structural motif frequently found in pharmaceuticals. The electrochemical conversion of nitro groups to N-hydroxy heterocycles is a sustainable method that avoids large amounts of waste generated by conventional chemical transformations . This innovative structural motif is highly interesting for modern pharmaceutical research due to the high stability and unique characteristics of the N-O bond .

Drug Metabolism Studies

N-hydroxy heterocycles are often found as major drug metabolites. The study of these compounds can provide insights into the metabolic pathways and the biotransformation of drugs within the body. Understanding the role of N-hydroxy modifications can lead to the development of better therapeutic agents with improved efficacy and reduced side effects .

Material Science

The unique properties of the N-O bond in N-hydroxy heterocycles make them potential candidates for material science applications. They could be used in the development of new materials with specific characteristics such as enhanced stability, reactivity, or conductivity .

Electro-organic Synthesis

The electro-organic synthesis technique demonstrated for N-hydroxy heterocycles represents a powerful and sustainable approach in organic chemistry. This method provides a scalable and selective synthesis route, which could be applied to other compounds, potentially revolutionizing the field of organic synthesis .

Analytical Chemistry

N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide could serve as a reference compound in analytical chemistry due to its unique structure. It can be used to develop new analytical methods or improve existing ones for the detection and quantification of similar compounds .

Chemical Database Enrichment

The inclusion of N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide in chemical databases enriches the compound libraries. Researchers can use these databases to identify compounds with similar structures or properties for various applications, including drug design and discovery .

Sustainable Chemistry

The synthesis of N-hydroxy heterocycles via electrochemistry is aligned with the principles of sustainable chemistry. It minimizes the environmental impact by reducing the use of hazardous reagents and precious metals, contributing to greener chemical processes .

Custom Synthesis Services

Companies specializing in custom synthesis can offer N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide as part of their product portfolio. This service enables researchers to obtain specific compounds for their experimental needs, facilitating research and development in various scientific fields .

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such a method.

属性

IUPAC Name |

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCMEOCJBZUAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

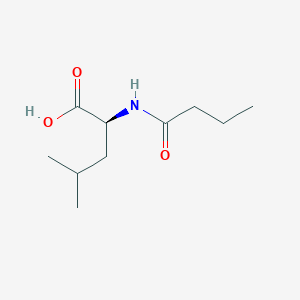

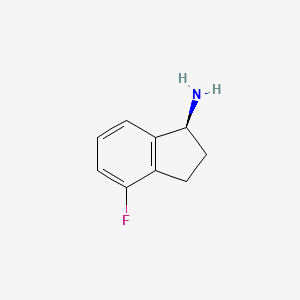

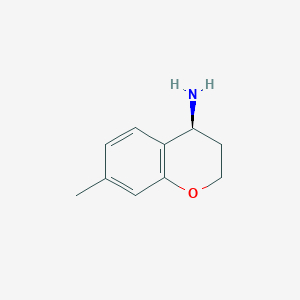

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)

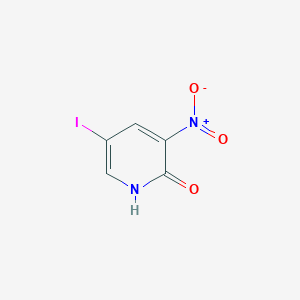

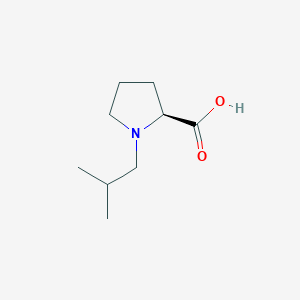

![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)

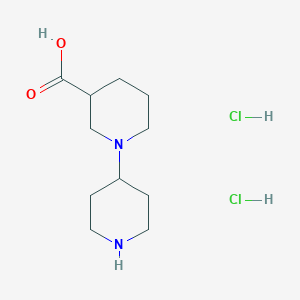

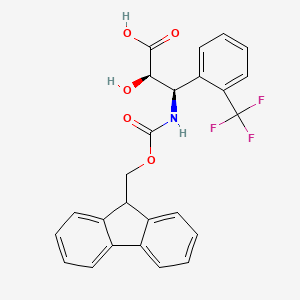

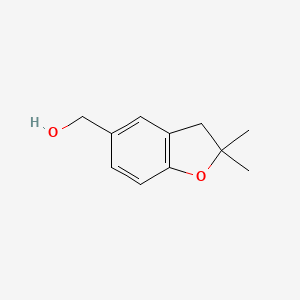

![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)